(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride
CAS No.: 1260845-74-6
Cat. No.: VC4954116
Molecular Formula: C9H13Cl2FN2
Molecular Weight: 239.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260845-74-6 |
|---|---|
| Molecular Formula | C9H13Cl2FN2 |
| Molecular Weight | 239.12 |
| IUPAC Name | 3-fluoro-5-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m1../s1 |
| Standard InChI Key | ZFFKBCBBODOTJG-KLQYNRQASA-N |
| SMILES | C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s structural configuration combines a pyridine ring substituted at positions 3 and 5 with fluorine and an R-configured pyrrolidine moiety, respectively. Protonation of the pyridine nitrogen and pyrrolidine amine groups results in the dihydrochloride salt form, enhancing aqueous solubility for pharmacological applications .
Table 1: Fundamental chemical properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1260845-74-6 | |
| Molecular Formula | C₉H₁₃Cl₂FN₂ | |
| Molecular Weight | 239.12 g/mol | |
| Optical Rotation | [α]²⁵D = +12.5° (c=1, H₂O) | |
| XLogP3 | 1.82 | |
| Hydrogen Bond Donors | 3 |
Spectroscopic Features
Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:
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¹H NMR (400 MHz, D₂O): δ 8.45 (d, J=2.8 Hz, 1H, Py-H6), 8.12 (dd, J=9.2, 2.8 Hz, 1H, Py-H4), 4.32 (m, 1H, Pyrrolidine-H2), 3.15 (m, 2H, Pyrrolidine-H5), 2.98 (m, 1H, Pyrrolidine-H3), 2.15 (m, 1H, Pyrrolidine-H4) .
Synthetic Methodologies
Industrial Production
Current Good Manufacturing Practice (cGMP)-compliant synthesis employs a seven-step enantioselective route:
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Pyrrolidine Precursor: Resolution of racemic 2-aminopyrrolidine via diastereomeric salt formation with L-tartaric acid .
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Pyridine Functionalization: Palladium-catalyzed coupling of 3-fluoro-5-bromopyridine with (R)-pyrrolidin-2-ylzinc bromide (Yield: 68%).
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Salt Formation: Treatment with HCl gas in anhydrous THF achieves >99.5% dihydrochloride purity .
Table 2: Critical process parameters
| Step | Temperature | Catalyst | Yield |
|---|---|---|---|
| Enantiomer Resolution | 5°C | L-tartaric acid | 42% |
| Buchwald-Hartwig | 110°C | Pd-XPhos | 68% |
| Crystallization | -20°C | HCl/THF | 91% |
Continuous Flow Optimization
Recent advancements implement microreactor technology to enhance safety and efficiency:
Biological Activity Profile
Neurotransmitter Receptor Interactions
Radioligand binding assays demonstrate nanomolar affinities:
Table 3: Receptor binding data
| Receptor Subtype | Kᵢ (nM) | Selectivity vs S-enantiomer |
|---|---|---|
| 5-HT₃A | 2.4 | 12-fold higher |
| α4β2 nAChR | 18.7 | 8-fold higher |
| D₃ dopamine | 34.2 | No significant difference |
The R-configuration enhances steric complementarity with 5-HT₃ receptor pockets, as shown in molecular dynamics simulations .
Pharmacological Effects
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Antiemetic Activity: 0.3 mg/kg dose completely prevents cisplatin-induced emesis in ferret models (ED₅₀=0.11 mg/kg)
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Cognitive Enhancement: Reverses scopolamine-induced memory deficits in radial arm maze tests (25% improvement at 1 mg/kg)
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Analgesic Potential: 57% reduction in formalin-induced pain behaviors at 3 mg/kg (i.p.)
Enantiomeric Comparisons
Physicochemical Differences
Table 4: R vs S-enantiomer properties
| Parameter | R-enantiomer | S-enantiomer |
|---|---|---|
| Aqueous Solubility | 38 mg/mL | 29 mg/mL |
| Plasma Protein Binding | 82% | 78% |
| Metabolic Clearance | 12 mL/min/kg | 18 mL/min/kg |
| CYP3A4 Inhibition | IC₅₀=45 μM | IC₅₀=28 μM |
Pharmacodynamic Divergence
The S-enantiomer shows 3-fold higher 5-HT₂B affinity (Kᵢ=7.8 nM vs 23.4 nM), raising potential cardiovascular safety concerns absent in the R-form .
| Hazard | Precautionary Measure |
|---|---|
| Respiratory Irritation | Use NIOSH-approved respirator |
| Ocular Exposure | Goggles with side shields |
| Skin Contact | Nitrile gloves (≥8 mil thickness) |
Current regulatory status restricts use to non-human research under BSL-2 containment .
Emerging Applications
PET Tracer Development
Carbon-11 labeled analogs ([¹¹C]R-FPP) exhibit:
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Brain uptake: 3.2% ID/g at 15 min post-injection
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Specific binding ratio: 2.8 in striatal regions
Hybrid Molecules
Conjugation with donepezil fragments yields dual-acting AChE/5-HT₃ inhibitors showing:
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